molecular formula C9H6ClF2N3 B1466425 4-(chloromethyl)-1-(3,5-difluorophenyl)-1H-1,2,3-triazole CAS No. 1249625-07-7

4-(chloromethyl)-1-(3,5-difluorophenyl)-1H-1,2,3-triazole

Cat. No. B1466425
CAS RN: 1249625-07-7
M. Wt: 229.61 g/mol
InChI Key: RBXAZBNEAZJVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating potential applications in materials science, particularly in the development of materials with good thermal stability and relatively high density (Wang et al., 2007).

Corrosion Inhibition

  • Research has explored the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solutions, indicating its relevance in materials science for protecting metals against corrosion (Bentiss et al., 2007).

Molecular Interactions and Material Properties

  • Studies on biologically active 1,2,4-triazole derivatives have shown the importance of lp⋯π intermolecular interactions, highlighting its significance in the study of crystal structures and molecular interactions (Shukla et al., 2014).

Antimicrobial Applications

  • Novel 1,2,3-triazole-hydrazone derivatives, incorporating the compound in their structure, have shown moderate antibacterial activity and very good fungal activity, suggesting its potential in developing new antimicrobial agents (Saidugari et al., 2016).

Material Synthesis

  • The compound serves as an important intermediate in preparing other chemical entities, demonstrating its versatility in chemical synthesis and applications in various scientific fields (Ying, 2004).

properties

IUPAC Name

4-(chloromethyl)-1-(3,5-difluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXAZBNEAZJVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(3,5-difluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-difluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-difluorophenyl)-1H-1,2,3-triazole

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